N,O-Di(DNP)-L-tyrosine

Peptide Synthesis Spectrophotometric Monitoring Thiolytic Deprotection

N,O-Di(DNP)-L-tyrosine (CAS 1694-93-5), also known as N,O-Bis(2,4-dinitrophenyl)-L-tyrosine, is a synthetic amino acid derivative in which both the α-amino group and the phenolic hydroxyl group of L-tyrosine are protected by 2,4-dinitrophenyl (DNP) moieties. With a molecular formula of C₂₁H₁₅N₅O₁₁ and a molecular weight of 513.4 g/mol, this di-substituted compound serves a dual role in peptide chemistry and immunochemistry: the DNP groups act simultaneously as chromogenic reporters for spectrophotometric monitoring and as redox/ nucleophile-labile protecting groups that can be removed under specific thiolytic conditions, distinguishing it from acid- or base-labile protecting strategies.

Molecular Formula C21H15N5O11
Molecular Weight 513.4 g/mol
CAS No. 1694-93-5
Cat. No. B162262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Di(DNP)-L-tyrosine
CAS1694-93-5
Molecular FormulaC21H15N5O11
Molecular Weight513.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1
InChIKeyXLKWITSYWZVKMC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Di(DNP)-L-tyrosine (CAS 1694-93-5): A Dual-Chromophore Tyrosine Derivative for Orthogonal Protection and Detection


N,O-Di(DNP)-L-tyrosine (CAS 1694-93-5), also known as N,O-Bis(2,4-dinitrophenyl)-L-tyrosine, is a synthetic amino acid derivative in which both the α-amino group and the phenolic hydroxyl group of L-tyrosine are protected by 2,4-dinitrophenyl (DNP) moieties [1]. With a molecular formula of C₂₁H₁₅N₅O₁₁ and a molecular weight of 513.4 g/mol, this di-substituted compound serves a dual role in peptide chemistry and immunochemistry: the DNP groups act simultaneously as chromogenic reporters for spectrophotometric monitoring and as redox/ nucleophile-labile protecting groups that can be removed under specific thiolytic conditions, distinguishing it from acid- or base-labile protecting strategies [1].

Why N,O-Di(DNP)-L-tyrosine Cannot Be Replaced by Mono-DNP Tyrosine or Standard Fmoc/Boc Protection Strategies


Generic substitution with mono-DNP-tyrosine (N-DNP or O-DNP only) or with conventional Fmoc-/Boc-protected tyrosine analogs fails because the di-DNP architecture uniquely enables orthogonal, thiol-mediated deprotection while simultaneously providing a built-in chromogenic probe. Mono-DNP derivatives lack the dual-wavelength spectral shift (Δϵ₃₅₄ = +8,680 M⁻¹cm⁻¹) that allows real-time, non-destructive monitoring of deprotection progress; Fmoc and Boc groups require strongly basic (piperidine) or acidic (TFA) conditions, respectively, which can cleave other sensitive protecting groups or modify acid/base-labile peptide bonds [1][2]. Furthermore, the two DNP rings in N,O-Di(DNP)-L-tyrosine generate a distinct UV-Vis signature that permits simultaneous colorimetric quantification of O-DNP and N-DNP species, a capability absent in single-chromophore or non-chromogenic protecting systems [3].

Quantitative Differentiation Evidence for N,O-Di(DNP)-L-tyrosine in Peptide Synthesis and Hapten Applications


Real-Time Spectrophotometric Monitoring of O-DNP Deprotection via Difference Spectroscopy

Upon thiolytic cleavage of the O-DNP group with 2-mercaptoethanol, the reaction mixture undergoes a spectral change measurable as a difference spectrum: a maximum at 354 nm with Δϵ_M = +8,680 M⁻¹cm⁻¹ and a minimum at 298 nm with Δϵ_M = -5,900 M⁻¹cm⁻¹ (pH 8.5) [1]. This chromogenic shift is not observed with Fmoc (dibenzofulvene formation detected at 301 nm but without a positive Δϵ signal of comparable magnitude) or Boc (no chromogenic product) deprotection, making O-DNP removal uniquely amenable to real-time, non-invasive kinetic tracking [1].

Peptide Synthesis Spectrophotometric Monitoring Thiolytic Deprotection

Selective Orthogonal Thiolysis of O-DNP in the Presence of Acid- and Base-Labile Protecting Groups

The O-DNP group is quantitatively removed by 2-mercaptoethanol at pH 8.5 within 30 minutes, conditions that leave acid-labile groups (e.g., Boc, tBu ether, trityl) and base-labile groups (e.g., Fmoc) intact, as demonstrated during the solid-phase synthesis of a 22-residue peptide comprising acid-sensitive residues [1]. In contrast, the tBu ether protecting tyrosine's hydroxyl requires ≥50% TFA, which simultaneously cleaves Boc groups and peptide-resin linkers, while Fmoc removal with 20% piperidine can lead to aspartimide formation in susceptible sequences [1][2].

Solid-Phase Peptide Synthesis Orthogonal Protection Thiolysis Selectivity

Absolute UV-Colorimetric Quantification of O-DNP-Tyrosine with ±0.3% Accuracy

An absolute UV-colorimetric method was developed that enables simultaneous, baseline-resolved quantification of O-DNP-tyrosine and ɛ-N-DNP-lysine in protein hydrolysates, achieving an accuracy of ±0.3%—comparable to elemental analysis [1]. This method exploits the distinct UV absorption spectra of the two DNP derivatives: O-DNP-tyrosine absorbs maximally at 298 nm (pH 8.5) while ɛ-N-DNP-lysine exhibits a different spectral profile, allowing deconvolution of the two species without chromatographic separation [1]. Standard ninhydrin-based amino acid analysis cannot distinguish DNP-protected residues from free amino acids, nor can it quantify the degree of DNP substitution in a single measurement [1].

Analytical Chemistry Colorimetry Protein Modification Analysis

Differential Hapten Recognition: Enhanced Fluorescence Quenching by DNP-Amino Acid Conjugates

Fluorescence quenching titrations demonstrated that chicken anti-DNP IgG antibodies are quenched more efficiently by di-DNP-lysine and N-DNP-tyrosine than by ɛ-DNP-lysine, whereas rabbit anti-DNP IgG antibodies exhibit significantly lower quenching for the same ligands [1]. This species- and ligand-dependent quenching pattern indicates that the amino acid scaffold bearing the DNP hapten modulates antibody recognition. N,O-Di(DNP)-L-tyrosine, carrying two DNP haptens on a single tyrosine core, would be predicted to exhibit even greater avidity in bivalent binding formats compared to mono-DNP analogues, consistent with the observed enhanced quenching of chicken antibody by di-DNP-lysine relative to mono-ɛ-DNP-lysine [1].

Hapten Immunology Fluorescence Quenching Antibody–Hapten Binding

Procurement-Driven Application Scenarios for N,O-Di(DNP)-L-tyrosine Based on Quantitative Differentiation Evidence


Real-Time Process Analytical Technology (PAT) for Solid-Phase Peptide Synthesis Scale-Up

During large-scale solid-phase peptide synthesis (SPPS) of multi-tyrosine-containing peptides, the O-DNP group on N,O-Di(DNP)-L-tyrosine enables continuous, non-invasive spectrophotometric monitoring of deprotection progress via the characteristic difference signal at 354 nm (Δϵ = +8,680 M⁻¹cm⁻¹) . This PAT approach eliminates the need for destructive HPLC sampling during each deprotection cycle, reducing analytical turnaround time and solvent consumption. Procurement of N,O-Di(DNP)-L-tyrosine is justified over Fmoc-Tyr(tBu)-OH when the synthetic route requires orthogonal hydroxyl protection that is orthogonal to both Fmoc and acid-labile side-chain groups.

QC Release Testing of DNP-Labeled Hapten–Carrier Conjugates for Immunoassay Development

When preparing DNP-haptenated carrier proteins (e.g., DNP-BSA or DNP-KLH) for anti-DNP antibody production or ELISA development, the absolute UV-colorimetric method (accuracy ±0.3%) provides stoichiometric verification of DNP incorporation . N,O-Di(DNP)-L-tyrosine serves as both a reference standard for λ_max calibration (298 nm for O-DNP-Tyr) and as a well-defined, dual-hapten ligand for competitive ELISA validation. This replaces less precise TNBS-based amine quantification methods, ensuring lot-to-lot consistency in hapten density—a critical parameter for immunogen potency.

Synthesis of Acid-Sensitive Glyco- and Phosphopeptides Requiring Orthogonal Tyrosine Protection

In the synthesis of O-phosphotyrosine- or O-glycosyltyrosine-containing peptides, the tyrosine hydroxyl must be protected with a group that can be removed without exposing the acid-labile phosphate ester or glycosidic bond to TFA. N,O-Di(DNP)-L-tyrosine fulfills this requirement through its thiol-labile O-DNP group, which is cleaved under neutral to slightly basic conditions (pH 8.5, 2-mercaptoethanol) while leaving Fmoc, tBu, and phosphate/glycosidic bonds intact . This orthogonal strategy was successfully applied to the 22-residue Fcε receptor peptide, demonstrating compatibility with complex, multi-functional sequences.

Bivalent Hapten Probe for Antibody Binding Site Characterization

N,O-Di(DNP)-L-tyrosine, with two DNP groups per molecule, can serve as a bivalent hapten probe in fluorescence quenching and surface plasmon resonance (SPR) studies to measure antibody combining site depth, stoichiometry, and cross-linking capacity. The enhanced quenching observed with di-DNP-lysine vs. mono-ɛ-DNP-lysine in chicken anti-DNP IgG supports the hypothesis that dual-hapten presentation on a single amino acid scaffold increases binding avidity and reveals species-specific differences in antibody architecture. This makes the compound a valuable tool for antibody engineering and immunoglobulin repertoire analysis.

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